molecular formula C15H15N3O6S B2861041 N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide CAS No. 871014-06-1

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide

Cat. No.: B2861041
CAS No.: 871014-06-1
M. Wt: 365.36
InChI Key: VZVWCHYOMQTMGS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide (CAS 871014-06-1) is a chemical compound with the molecular formula C 15 H 15 N 3 O 6 S and a molecular weight of 365.36 g/mol . This substance features a sulfonamide group, a key pharmacophore in many biologically active molecules. Sulfonamides are extensively investigated for their role as inhibitors of carbonic anhydrase enzymes , which are important therapeutic targets in conditions like glaucoma, epilepsy, and cancer . Specifically, compounds with structural similarities, such as isatin-based sulphonamides, have demonstrated effective inhibition of tumor-associated isoforms hCA IX and XII, suggesting potential for anticancer research . Researchers value this compound for its molecular structure, which integrates a 2-nitrophenylsulfonamide moiety with a 2-methoxyphenylacetamide group. This combination makes it a valuable intermediate or candidate in medicinal chemistry programs, particularly in the synthesis and optimization of new sulfonamide-based inhibitors. Its mechanism of action, while not explicitly documented for this specific molecule, is hypothesized to involve coordination to zinc ions in enzyme active sites via the sulfonamide nitrogen, a mechanism common to many CA inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety information and handle the compound with appropriate precautions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-nitrophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-24-13-8-4-2-6-11(13)17-15(19)10-16-25(22,23)14-9-5-3-7-12(14)18(20)21/h2-9,16H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWCHYOMQTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The patent CN111978223B outlines a streamlined one-pot method for synthesizing structurally analogous acetamides, which can be adapted for N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide. The protocol involves condensing 2-nitro-5-thiophenylaniline with methoxyacetic acid in the presence of thionyl chloride (SOCl₂) and a nonpolar solvent (e.g., cyclohexane or toluene). Acid-binding agents such as 4-dimethylaminopyridine (DMAP) or N-methylmorpholine neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Critical parameters include:

  • Molar ratios : A 1.15–1.35:1 ratio of SOCl₂ to aniline ensures complete activation of methoxyacetic acid.
  • Temperature : Reflux conditions (65–80°C) facilitate rapid acetylation, while post-reaction cooling to 20°C enables crystallization in ethanol.
  • Solvent selection : Nonpolar solvents improve phase separation during aqueous workup, reducing emulsion formation.

Advantages and Limitations

This method achieves yields exceeding 93% with 99.8% purity, avoiding phosphorus-containing byproducts that complicate downstream reactions. However, the use of SOCl₂ necessitates stringent moisture control, and the exothermic nature of the reaction demands careful temperature management.

Multi-Step Catalytic Asymmetric Synthesis

Chiral Thiourea-Catalyzed Enamine Formation

The Supplementary Information from Chemical Science describes a catalytic asymmetric approach for β-nitroamine derivatives, which can be modified to incorporate sulfonamide and methoxyphenyl groups. The process involves:

  • Imine formation : Reacting 2-nitrophenylsulfonamide with an aldehyde in toluene.
  • Nitroalkene addition : Using Hantzsch ester (1,4-dihydropyridine) as a hydride donor and a chiral thiourea catalyst (e.g., (S)-2-(3-((1R,2R)-2-(4-methoxyphenylsulfonamido)cyclohexyl)thioureido)-N,N,3,3-tetramethylbutanamide) to induce enantioselectivity.
  • Trifluoroacetylation : Treating the β-nitroamine intermediate with trifluoroacetic anhydride (TFAA) and pyridine to yield the acetamide.

Stereochemical Control and Catalyst Screening

Catalysts bearing cyclohexyl sulfonamide moieties (e.g., 5j in) exhibit superior enantiomeric excess (ee >90%) due to hydrogen-bonding interactions with the nitro group. Screening studies reveal that electron-withdrawing substituents on the thiourea catalyst enhance reaction rates and selectivity.

Comparative Analysis of Methodologies

Parameter One-Pot Synthesis Catalytic Asymmetric Synthesis
Yield 93.8% 75–85%
Purity >99.8% >95%
Reaction Time 8–10 hours 20–48 hours
Key Reagents SOCl₂, DMAP Hantzsch ester, chiral thiourea
Environmental Impact Low phosphorus waste Solvent-intensive
Scalability Industrial feasible Laboratory-scale

Critical Evaluation of Reaction Conditions

Solvent and Temperature Effects

  • Nonpolar solvents : Cyclohexane in the one-pot method minimizes side reactions between polar intermediates.
  • Toluene in catalytic synthesis : Facilitates imine formation but requires anhydrous conditions to prevent hydrolysis.

Acid-Binding Agent Efficacy

DMAP outperforms triethylamine in the one-pot method due to its superior nucleophilicity, which accelerates acetyl chloride formation. In contrast, pyridine in the catalytic method aids in neutralizing TFAA-generated acids without deactivating the chiral catalyst.

Recommendations for Industrial Application

The one-pot method is preferred for large-scale production due to its shorter reaction time and higher yield. For enantiomerically pure variants, the catalytic approach should be optimized using immobilized thiourea catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The methoxy group can be demethylated.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the sulfonamide.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, the nitro group can undergo redox reactions, and the sulfonamide group can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s analogs differ primarily in substituents on the sulfonamide group, aromatic rings, or additional heterocyclic systems. These modifications impact solubility, binding affinity, and biological activity.

Table 1: Key Structural Analogs and Modifications
Compound Name Key Structural Features Biological Activity/Findings Reference
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) Quinazoline-sulfonyl group, piperidine substituent Potent anticancer activity (HCT-1, MCF-7)
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Quinoline-oxy group, bromine substituents Crystallographic stability data
N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide Phenylsulfanyl group at α-carbon Not reported (structural analog)
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide Chloro, methylphenyl, ethylsulfonyl groups Not reported (structural analog)
N-(2-Methoxy-4-nitrophenyl)acetamide 4-Nitro substituent on phenyl ring Potential electron-withdrawing effects

Pharmacological Activity Comparisons

Anticancer Activity

Compound 39 (), an analog with a quinazoline-sulfonyl group, demonstrated significant cytotoxicity against HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, with IC₅₀ values <10 μM in MTT assays. The quinazoline moiety likely enhances DNA intercalation or kinase inhibition, while the 2-methoxyphenyl group may improve membrane permeability.

Anti-Inflammatory Activity

highlights 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which showed anti-inflammatory activity surpassing diclofenac in preclinical models.

Receptor-Specific Agonism

Pyridazin-3(2H)-one derivatives () with acetamide side chains, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists. The target compound’s nitro group could mimic these agonists’ electron-deficient aromatic systems, hinting at possible G-protein-coupled receptor (GPCR) modulation .

Physicochemical and Crystallographic Properties

Crystal structure data from reveal that analogs like 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide exhibit planar aromatic systems and hydrogen-bonding networks involving the acetamide carbonyl. These features enhance stability and packing efficiency.

Biological Activity

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O5S
  • Molecular Weight : 357.36 g/mol

This compound features a methoxy group, a nitrophenylsulfonamide moiety, and an acetamide functional group, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing promising results for potential therapeutic applications.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

A notable study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound could enhance its potency against cancer cells when modified appropriately. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Nucleophilic Aromatic Substitution : This chemical reaction pathway may facilitate the modification of cellular targets, enhancing the compound's biological efficacy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with this compound compared to standard antibiotics.
  • Case Study on Cancer Treatment : A preclinical model using mice with xenografted tumors demonstrated that treatment with this compound led to a marked reduction in tumor size and improved survival rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide, and how are intermediates purified?

  • The synthesis typically involves sequential sulfonylation and amidation reactions. For example:

Sulfonylation : Reacting 2-nitrophenylsulfonyl chloride with a primary amine (e.g., 2-methoxyaniline) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

Acetamide Formation : Coupling the sulfonamide intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in acetone, followed by reflux .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates and the final product. Reaction progress is monitored via TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks to confirm methoxy (δ ~3.8–4.0 ppm), sulfonamide (δ ~7.5–8.5 ppm for nitroaromatic protons), and acetamide (δ ~2.1–2.3 ppm for CH₂) groups .
  • Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]+ (e.g., m/z calculated for C₁₅H₁₅N₃O₅S: 366.0756) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1350 and 1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Q. How is the compound screened for preliminary biological activity, and what controls are essential?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., MCF-7, PC-3), comparing to standard agents like doxorubicin. Include solvent-only (DMSO) and untreated cell controls .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

  • Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Process data with SHELXT for structure solution and SHELXL for refinement .
  • Key Metrics : Analyze bond angles (e.g., S-N-C in sulfonamide ~108°) and torsional parameters (e.g., dihedral angle between aromatic rings) to confirm stereoelectronic effects .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced pharmacological activity?

  • Substituent Variation : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects. Test in enzyme inhibition assays (e.g., COX-2) .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfone or urea groups to improve metabolic stability. Compare logP (via HPLC) and IC₅₀ values .

Q. How do pharmacokinetic properties (e.g., solubility, logP) influence in vivo efficacy?

  • logP Determination : Use shake-flask method (octanol/water partition) or HPLC-derived values. Ideal logP ~2–3 for balanced absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t₁/₂) >60 min suggests suitability for oral dosing .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in MTT assays). Validate using reference compounds (e.g., tamoxifen for cytotoxicity) .
  • Purity Verification : Re-analyze conflicting batches via HPLC (≥95% purity) and re-test biological activity. Impurities (e.g., unreacted sulfonyl chloride) may skew results .

Methodological Tables

Synthetic Step Reagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation2-Nitrophenylsulfonyl chloride, pyridine, 0°C7892
Acetamide CouplingChloroacetyl chloride, K₂CO₃, reflux6589
Biological Activity Cell Line/StrainIC₅₀/MIC (µM)Reference
CytotoxicityMCF-712.3
AntimicrobialS. aureus (ATCC 25923)8.5

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